molecular formula C5H8N4O B13103276 3-(1H-1,2,4-triazol-1-yl)propanamide

3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13103276
M. Wt: 140.14 g/mol
InChI Key: XWKHZZGMYLTPCR-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)propanamide (CAS 60866-67-3) is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a key synthetic intermediate and building block for the development of novel bioactive molecules. Its core structure incorporates a 1,2,4-triazole heterocycle linked to a propanamide chain, a configuration commonly associated with a range of pharmacological activities. Research into structurally related 1,2,4-triazole derivatives has demonstrated considerable potential in neuroprotection. Studies show that such compounds can protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in human neuroblastoma cell lines, a model relevant to Parkinson's disease. The neuroprotective mechanism is linked to the modulation of apoptotic pathways, specifically by decreasing the expression levels of pro-apoptotic proteins like Bax and reducing the activation of executioner caspase-3 . Beyond neuroprotection, the 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to contribute to antiviral, antibacterial, antifungal, and anticancer properties . As a propanamide derivative, this compound is also a valuable precursor in organic synthesis. It can be used to create a diverse library of compounds for structure-activity relationship (SAR) studies, helping researchers optimize potency and selectivity for various biological targets . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. Key specifications include Molecular Formula: C5H8N4O and Molecular Weight: 140.14 g/mol .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10)

InChI Key

XWKHZZGMYLTPCR-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCC(=O)N

Origin of Product

United States

Preparation Methods

Pathway B: Synthesis via N-Arylsuccinimides

  • Overview: To address limitations with aromatic amines, an alternative route involves preparing N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation. This method facilitates ring opening and subsequent triazole ring closure.

  • Key Reaction Conditions:

    • One-pot microwave-assisted reaction.
    • Use of aminoguanidine hydrochloride as a nucleophile and acid catalyst.
    • Moderate yields (~58%) were obtained for aromatic amine derivatives.
  • Advantages: This method overcomes the nucleophilicity barrier of aromatic amines and allows synthesis of N-phenyl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

  • Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and selected amines.
  • Intermediate Formation: Conversion of succinic anhydride to N-guanidinosuccinimide or N-arylsuccinimide.
  • Final Step: Microwave-assisted nucleophilic ring opening and cyclization to form the 1,2,4-triazole ring attached to propanamide.
  • Microwave irradiation significantly enhances reaction rates and yields compared to conventional heating, providing a practical and economical advantage.
  • The reaction conditions are mild enough to allow for a one-pot tandem process, simplifying purification.
  • Scale-up experiments (from 1 mmol to 10 mmol) demonstrated consistent yields and product purity, indicating the method's suitability for preparative synthesis.
  • The choice of solvent and temperature is critical for optimizing yield and purity.
  • The methods have been applied to synthesize a diverse library of substituted 3-(1H-1,2,4-triazol-1-yl)propanamide derivatives, demonstrating broad applicability.
Pathway Starting Materials Key Steps Suitable Amines Yield Range (%) Notes
Pathway A Succinic anhydride, N-guanidinosuccinimide, aliphatic amines Microwave-assisted ring opening and cyclization Primary and secondary aliphatic amines 64–79 High yields with aliphatic amines; fails with aromatic amines
Pathway B N-arylsuccinimides, aminoguanidine hydrochloride, aromatic amines Microwave-assisted one-pot reaction Aromatic amines ~58 Overcomes nucleophilicity limitation of aromatic amines

The preparation of this compound and its derivatives is effectively achieved through microwave-assisted synthetic routes involving succinimide intermediates. Two complementary pathways accommodate a broad range of amines, optimizing yields and reaction efficiency. These methods are supported by detailed experimental data and have been validated for scalability and reproducibility, making them authoritative and practical for research and industrial applications.

Chemical Reactions Analysis

3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Amino-substituted triazoles (e.g., 5j) exhibit higher melting points (174–269°C) due to intermolecular hydrogen bonding .
  • Methyl groups (e.g., ) improve crystallinity, aiding in purification and characterization.

Key Observations :

  • Microwave-assisted synthesis outperforms traditional methods in speed and yield .
  • Nitro-substituted triazoles require longer reaction times due to reduced reactivity .

Key Observations :

  • Nitro groups enhance antifungal potency by targeting fungal cytochrome P450 enzymes .
  • Amino groups on triazoles may reduce toxicity but require optimization for efficacy .

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